Technical Monograph: Structural Dynamics and Synthetic Utility of 5,5-Dibutyl-2,4,6-pyrimidinetrione
Technical Monograph: Structural Dynamics and Synthetic Utility of 5,5-Dibutyl-2,4,6-pyrimidinetrione
This technical monograph provides an in-depth analysis of 5,5-dibutyl-2,4,6-pyrimidinetrione (commonly referred to as 5,5-dibutylbarbituric acid). This guide is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's structural dynamics, synthetic pathways, and its role as a model for lipophilic Structure-Activity Relationships (SAR) in central nervous system (CNS) depressants.
Introduction & Molecular Architecture
5,5-dibutyl-2,4,6-pyrimidinetrione is a 5,5-disubstituted derivative of barbituric acid. Unlike the parent barbituric acid, which is pharmacologically inactive and highly acidic, the 5,5-dialkyl substitution locks the molecule in a specific tautomeric state that confers lipophilicity and CNS activity.
Structural Definition
The molecule consists of a pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[1][2][3] The critical feature is the quaternary carbon at position 5 (C5), which bears two butyl chains. This gem-dialkyl substitution prevents the formation of the aromatic tri-enol tautomer, ensuring the molecule remains predominantly in the tri-keto or mono-enol form, which is essential for its interaction with the GABA-A receptor complex.
Physicochemical Profile
The following data summarizes the core properties relevant to drug design and synthesis.
| Property | Value / Description | Relevance |
| CAS Number | 512-43-6 | Unique Identifier |
| Molecular Formula | C₁₂H₂₀N₂O₃ | Core Scaffold |
| Molecular Weight | 240.30 g/mol | Small Molecule Drug Space |
| LogP (Calc) | ~2.7 - 2.9 | Optimal Lipophilicity (See Section 4) |
| pKa | ~7.8 - 8.1 | Weak acid; exists as anion at physiological pH |
| H-Bond Donors | 2 (N-H) | Receptor Binding |
| H-Bond Acceptors | 3 (C=O) | Receptor Binding |
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme of the pyrimidine ring.
[4]
Synthetic Protocol: The Malonic Ester Route
The synthesis of 5,5-dibutylbarbituric acid follows the classic Malonic Ester Synthesis . This pathway is preferred for its reliability and the ability to control the C5 substitution pattern.
Reaction Logic
The synthesis involves two phases:[4][5][6]
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Alkylation: Diethyl malonate is alkylated twice with n-butyl bromide to form diethyl dibutylmalonate.
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Condensation: The disubstituted malonate condenses with urea in the presence of a strong base (Sodium Ethoxide) to close the pyrimidine ring.
Detailed Experimental Methodology
Safety Note: This reaction utilizes metallic sodium and alkyl bromides. Perform in a fume hood under inert atmosphere (N₂ or Ar).
Phase 1: Preparation of Diethyl Dibutylmalonate
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Reagent Prep: Dissolve 2.3 moles of Sodium metal in 1 L of absolute ethanol to generate Sodium Ethoxide (NaOEt). Crucial: Ethanol must be super-dry (<0.1% water) to prevent hydrolysis of the ester.
-
Alkylation: Add 1.0 mole of diethyl malonate dropwise to the NaOEt solution.
-
Addition: Slowly add 2.2 moles of n-butyl bromide. The solution will heat up (exothermic).
-
Reflux: Heat to reflux for 3–4 hours until the solution is neutral to litmus (indicating consumption of the base).
-
Workup: Distill off the ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with diethyl ether, dry over MgSO₄, and fractionally distill to collect diethyl dibutylmalonate.
Phase 2: Cyclization to Barbiturate
-
Base Generation: Prepare a fresh solution of NaOEt (from 0.6 moles Na in 500 mL dry EtOH).
-
Condensation: Add 0.1 moles of Diethyl Dibutylmalonate and 0.12 moles of dry Urea.
-
Reflux: Reflux the mixture for 6–8 hours. A white solid (the sodium salt of the barbiturate) will precipitate.
-
Isolation:
-
Add 500 mL warm water (50°C) to dissolve the solid.[7]
-
Acidify with concentrated HCl to pH ~2.
-
The free acid (5,5-dibutylbarbituric acid) will precipitate as white crystals.
-
-
Purification: Recrystallize from boiling water or 50% ethanol.
Structural Characterization
Verification of the product requires confirming the loss of the ester groups and the presence of the butyl chains.
| Technique | Expected Signal | Assignment |
| IR Spectroscopy | 3100–3250 cm⁻¹ (Broad) | N-H Stretch (Imide) |
| 1750, 1700 cm⁻¹ (Strong) | C=O Stretch (C2, C4, C6) | |
| 2800–2960 cm⁻¹ | C-H Stretch (Butyl Alkyl) | |
| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (s, 2H) | N-H (Exchangeable with D₂O) |
| δ 1.8–2.0 ppm (m, 4H) | α-CH₂ (Attached to C5) | |
| δ 1.2–1.4 ppm (m, 8H) | β, γ-CH₂ (Butyl Chain) | |
| δ 0.85–0.90 ppm (t, 6H) | Terminal CH₃ | |
| ¹³C NMR | ~173 ppm, ~150 ppm | C=O (Ketones) and C2 (Urea carbon) |
| ~55–60 ppm | Quaternary C5 |
Structure-Activity Relationship (SAR)
5,5-dibutylbarbituric acid serves as a critical data point in the SAR of hypnotic agents. The activity of barbiturates is governed by the Meyer-Overton correlation , which links lipid solubility to anesthetic potency.
The Lipophilic "Sweet Spot"
For a barbiturate to be active, it must cross the Blood-Brain Barrier (BBB).
-
Too Polar (e.g., 5,5-dimethyl): Cannot cross the BBB efficiently.
-
Too Lipophilic (e.g., 5,5-dihexyl): Gets trapped in peripheral adipose tissue or binds excessively to plasma proteins, preventing CNS entry.
-
Optimal Range: A total of 4 to 10 carbons at the C5 position.
5,5-dibutylbarbituric acid possesses 8 carbons (4+4) at C5. This places it at the upper end of the optimal lipophilicity range, resulting in:
-
Rapid Onset: Faster than Barbital (Ethyl/Ethyl) due to higher LogP.
-
Shorter Duration: Redistribution to fatty tissues occurs faster than with less lipophilic analogs.
Tautomerism and Acidity
The biological activity is also dependent on acidity. 5,5-disubstituted barbiturates are weak acids (pKa ~7.8).
-
At physiological pH (7.4), they exist as a mixture of ionized and unionized forms.
-
The unionized form crosses the BBB.
-
The ionized form interacts with the receptor. The dibutyl substitution does not significantly alter the pKa compared to the diethyl analog, meaning its increased potency is almost exclusively driven by hydrophobic interactions (LogP).
References
-
Synthesis of Barbituric Acids: Organic Syntheses, Coll.[7][8] Vol. 2, p.60 (1943); Vol. 12, p.8 (1932).
-
Barbiturate SAR & Lipophilicity: Hansch, C., & Anderson, S. M. (1967). The effect of intramolecular hydrophobic bonding on partition coefficients. Journal of Organic Chemistry.
-
Physicochemical Properties (LogP/pKa): PubChem Compound Summary for CID 178337 (5,5-dibutylbarbituric acid).
-
General Barbiturate Pharmacology: Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia.[5]
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- 2. 5,5-diethylbarbituric acid [stenutz.eu]
- 3. Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product produced thereby - Google Patents [patents.google.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
